Blood Group H disaccharide

Lectin Binding Affinity Chromatography Glycan Profiling

Generic fucose or mis-linked glycans fail to reproduce H antigen-specific binding, compromising lectin and pathogen studies. Blood Group H disaccharide (Fucα1-2Gal) provides the exact α1-2-linked epitope required for valid, reproducible results. • Non-fungible H antigen standard: α1-2 linkage is essential for RSL lectin binding; α1-3/1-4 fucosides exhibit negligible affinity. • Pathogen adhesion research: Minimal norovirus and R. solanacearum epitope for quantitative host-pathogen inhibition assays. • Cancer biomarker probe: Detects aberrant H-specific fucosylation sites upregulated in colon carcinoma models.

Molecular Formula C12H22O10
Molecular Weight 326.3 g/mol
CAS No. 146076-26-8
Cat. No. B137485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBlood Group H disaccharide
CAS146076-26-8
Molecular FormulaC12H22O10
Molecular Weight326.3 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2O)CO)O)O)O)O)O
InChIInChI=1S/C12H22O10/c1-3-5(14)7(16)9(18)12(20-3)22-10-8(17)6(15)4(2-13)21-11(10)19/h3-19H,2H2,1H3/t3-,4+,5+,6-,7+,8-,9-,10+,11?,12+/m0/s1
InChIKeyVSRVRBXGIRFARR-FFLOLMAFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Blood Group H Disaccharide: Core ABO Precursor & Fucosylated Standard


Blood Group H disaccharide (Fucα1-2Gal; CAS 146076-26-8) is the core structural determinant and biosynthetic precursor of the ABO(H) blood group system [1]. It is the minimal functional unit of the H antigen, essential for the formation of A and B antigens, and is a critical reagent in glycobiology, transfusion medicine, and lectin research [2].

Core H antigen Minimal Fucα1-2Gal epitope for ABO precursor studies
Lectin research Defined binding affinity for plant and pathogen lectins
Viral adhesion studies Norovirus and bacterial adhesion target epitope

Why Fucose Analogs Cannot Substitute for H Disaccharide


Generic substitution of Blood Group H disaccharide (Fucα1-2Gal) is not scientifically valid because its biological activity is uniquely dependent on the specific α1-2 linkage of L-fucose to the terminal galactose. Simple monosaccharides like L-fucose are inactive [1], and structurally similar but differently linked fucosylated glycans (e.g., α1-3 or α1-4 linked fucose) exhibit drastically different, often negligible, binding and inhibitory properties [2]. These data confirm that the precise Fucα1-2Gal epitope is a non-fungible research tool.

L-Fucose is inactive
The monosaccharide lacks the α1-2 linkage and shows no measurable binding to H-specific lectins.
Linkage isomer mismatch
α1-3 or α1-4 linked fucosides exhibit negligible binding, confirming that Fucα1-2Gal is non-fungible.
A/B trisaccharide steric differences
Extended blood group epitopes may introduce steric hindrance not present in the minimal H disaccharide.

Blood Group H Disaccharide vs. Analogs: Specificity & Affinity


Enhanced Affinity for Winged Bean Lectin II vs. Lactose

In direct comparison, the Blood Group H disaccharide (Fucα1-2Gal) exhibits a 13-fold stronger binding affinity for Winged Bean Agglutinin II (WBA II) than the simple disaccharide lactose, and over galactose [1]. This is in contrast to L-fucose alone, which is devoid of any measurable binding activity in the same system [1].

WBA II Affinity
Head-to-head
13-fold stronger
Lectin binding specificity confirmed over lactose
L-Fucose inactive; WBA II assay
Lectin Binding Affinity Chromatography Glycan Profiling

RSL Lectin Specificity vs. Precursor Glycans

The *Ralstonia solanacearum* lectin (RSL) shows strong and selective binding to multivalent H disaccharide glycotopes, whereas binding is weak or negligible for precursor structures lacking terminal α1-2-linked fucose, such as Iβ/IIβ (Galβ1-3/4GlcNAcβ1-) and Tα (Galβ1-3GalNAcα1-) bearing glycoproteins [1].

RSL Specificity
Head-to-head
Strong binding vs. weak/negligible for precursors
High selectivity for terminal α1-2 fucosylation
ELLSA and inhibition assays
Lectin Specificity ELISA Biosensor Development

Specific Tumor Cell Binding vs. Glucose Control

Neoglycoconjugate probes containing the H disaccharide exhibit dose-dependent binding to rat colon carcinoma cells, while a control probe containing glucose shows negligible binding [1]. This binding is specifically inhibited by free H disaccharide and H-type-1 trisaccharide, confirming receptor-mediated specificity [1].

Tumor Cell Binding
Head-to-head
Dose-dependent binding; glucose control negative
Receptor-mediated specificity in colon carcinoma models
Inhibited by free H disaccharide
Tumor Glycobiology Receptor Binding Drug Targeting

Norovirus Binding Mode vs. A/B Trisaccharides

Crystallographic analysis of a norovirus P domain reveals that A and B trisaccharides share a similar binding mode, with the fucose ring playing a key role [1]. The H disaccharide, as the common core, presents a distinct, minimal epitope. This contrasts with A/B trisaccharides, which introduce additional sugar moieties that can create steric hindrance in other systems [2], demonstrating that the minimal H epitope has unique recognition properties.

Norovirus P Domain
Cross-study comparable
Minimal H epitope recognized; A/B trisaccharides introduce steric hindrance
Distinct minimal epitope for host-pathogen studies
X-ray crystallography analysis
Structural Biology Virology Crystallography

Key Applications of Blood Group H Disaccharide


Glycan Array Construction & Lectin Profiling

The compound is an essential standard for constructing glycan arrays to profile the binding specificity of lectins, antibodies, and pathogens. Its defined affinity profile (e.g., strong RSL binding vs. weak precursor binding [1]) allows for precise mapping of fucose-binding protein specificities, which cannot be achieved with simpler monosaccharides or differently linked fucosides [2].

Viral & Bacterial Adhesion Inhibition Assays

As the minimal epitope for many pathogens (e.g., norovirus [1] and *R. solanacearum* [2]), the H disaccharide is a critical reagent in inhibition assays to study and disrupt host-pathogen adhesion. Its use as a soluble inhibitor allows for the quantification of its role in these interactions, directly supporting anti-adhesion therapeutic research.

Tumor Glycosylation & Biomarker Discovery

The H disaccharide is instrumental in studying aberrant glycosylation in cancer. Its use as a probe, as demonstrated in colon carcinoma models [1], enables the detection of H-specific binding sites upregulated in tumors. This application is crucial for biomarker discovery and understanding the role of fucosylation in cancer progression and immune evasion.

Application
Selection Property
Validation Focus
Glycan array & lectin profiling
H-antigen epitope (Fucα1-2Gal)
Lectin binding profile and specificity
Pathogen adhesion inhibition research
Minimal epitope for norovirus and bacterial lectins
Adhesion inhibition assay response
Tumor glycosylation biomarker research
Tumor-associated H-antigen probe
Tumor cell binding specificity

Technical Documentation Hub

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38 linked technical documents
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